1-(2,3-dichlorophenyl)-N-{[2-(pyridin-2-yloxy)phenyl]methyl}-1H-1,2,3,4-tetrazol-5-amine
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a dichlorophenyl group, a pyridin-2-yloxy group, a phenylmethyl group, and a 1H-1,2,3,4-tetrazol-5-amine group. These groups are likely to confer specific chemical and physical properties to the molecule, and may also determine its potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The dichlorophenyl group, for example, is a type of halogenated aromatic ring, which can participate in various types of chemical reactions. The 1H-1,2,3,4-tetrazol-5-amine group is a type of heterocyclic ring containing four nitrogen atoms, which can also have unique chemical properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the dichlorophenyl group might undergo nucleophilic substitution reactions, while the tetrazol group might participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific chemical structure. For example, the presence of the dichlorophenyl and tetrazol groups could potentially make the compound relatively polar, which could affect its solubility in different solvents .Scientific Research Applications
Src Kinase Inhibition
A compound structurally related to 1-(2,3-dichlorophenyl)-N-{[2-(pyridin-2-yloxy)phenyl]methyl}-1H-1,2,3,4-tetrazol-5-amine, identified as a potent Src kinase inhibitor, showed desirable pharmacokinetic properties and demonstrated activity in human tumor cell lines and animal models of tumor growth. This suggests potential applications in cancer research and treatment (Noronha et al., 2007).
Molecular Structure and Optical Properties
Research on molecules with structural similarities revealed insights into their molecular structures, optical functions, and their potential applications in creating heterojunctions for various uses, including in the field of photosensors (Zedan et al., 2020).
Chemoselective Alkene Hydrocarboxylation Initiators
In another study, a related compound was synthesized and assessed as a chemoselective initiator for alkene hydrocarboxylation, a process important in chemical synthesis (Dyer, Fawcett, & Hanton, 2005).
Anticancer Research
A study synthesized novel amide derivatives structurally similar to 1-(2,3-dichlorophenyl)-N-{[2-(pyridin-2-yloxy)phenyl]methyl}-1H-1,2,3,4-tetrazol-5-amine and assessed their antiproliferative activity against human breast cancer cell lines, indicating potential applications in anticancer drug development (Panneerselvam et al., 2022).
P2X7 Antagonists
In medicinal chemistry, similar compounds were synthesized and evaluated as potent P2X7 antagonists. Such studies contribute to the development of new therapeutic agents targeting the P2X7 receptor, relevant in various diseases (Pérez-Medrano et al., 2011).
Metal Complexes in Cancer Research
Research into metal complexes containing benzimidazole ligands, including compounds structurally related to the chemical , revealed potential as anticancer compounds (Ghani & Mansour, 2011).
Future Directions
properties
IUPAC Name |
1-(2,3-dichlorophenyl)-N-[(2-pyridin-2-yloxyphenyl)methyl]tetrazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N6O/c20-14-7-5-8-15(18(14)21)27-19(24-25-26-27)23-12-13-6-1-2-9-16(13)28-17-10-3-4-11-22-17/h1-11H,12H2,(H,23,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVNBKZQJFRFAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NN=NN2C3=C(C(=CC=C3)Cl)Cl)OC4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dichlorophenyl)-N-{[2-(pyridin-2-yloxy)phenyl]methyl}-1H-1,2,3,4-tetrazol-5-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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